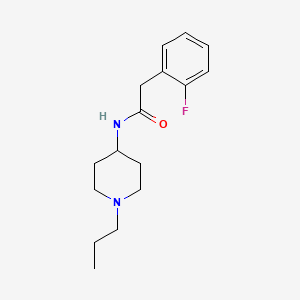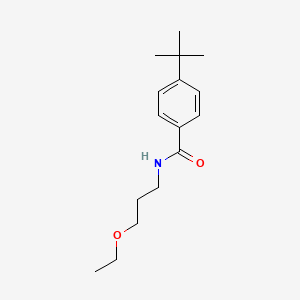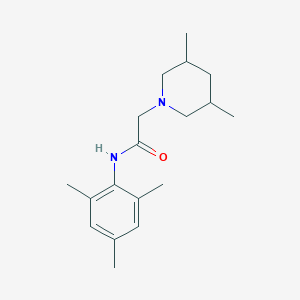![molecular formula C11H22N4O3S2 B4727183 2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide](/img/structure/B4727183.png)
2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide
Vue d'ensemble
Description
2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer.
Mécanisme D'action
The mechanism of action of 2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide involves the inhibition of the protein phosphatase 2A (PP2A) enzyme, which plays a critical role in regulating cell growth and survival. By inhibiting PP2A, this compound disrupts the balance between cell proliferation and cell death, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly in cancer cells. Studies have demonstrated that this compound induces cell cycle arrest, inhibits cell migration and invasion, and promotes the accumulation of reactive oxygen species (ROS) in cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide in lab experiments is its potent anticancer properties, which make it a valuable tool for investigating the mechanisms of cancer cell death and resistance. Additionally, this compound has been shown to have low toxicity in normal cells, making it a relatively safe compound to work with. However, one limitation of using this compound is its specificity for the PP2A enzyme, which may limit its effectiveness in certain types of cancer cells.
Orientations Futures
There are several potential future directions for research on 2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide. One area of interest is the development of more specific inhibitors of PP2A, which may have greater efficacy and fewer side effects than this compound. Additionally, further studies are needed to investigate the potential of this compound as a treatment for cancer stem cells and to identify biomarkers that may predict response to this compound therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in human patients with cancer.
Applications De Recherche Scientifique
2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent anticancer properties, with studies demonstrating its ability to induce cell death in a variety of cancer cell lines. Additionally, this compound has been investigated as a potential treatment for cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Propriétés
IUPAC Name |
1-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3S2/c1-3-6-12-11(19)14-13-10(16)9-5-4-7-15(8-9)20(2,17)18/h9H,3-8H2,1-2H3,(H,13,16)(H2,12,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMPOOGYIDYMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NNC(=O)C1CCCN(C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4727109.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4727111.png)
![ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate](/img/structure/B4727118.png)
![1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4727121.png)


![1-ethyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4727147.png)
![3-(3-bromophenyl)-6,6-dimethyl-2-(methylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4727153.png)

![N-[4-(4-morpholinyl)benzyl]-2-furamide](/img/structure/B4727165.png)

![5,5-dimethyl-3-{2-[4-(1H-triaziren-1-yl)phenyl]vinyl}-2-cyclohexen-1-one](/img/structure/B4727187.png)
![3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4727209.png)
